methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The process typically starts with the preparation of the core pyrrolidine structure, followed by the introduction of the oxirane and carbamoyl groups. The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles.
Scientific Research Applications
Methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-[(2S,3S)-3-methyl-2-{[(2S)-3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl]pyrrolidine-2-carboxylate include other pyrrolidine derivatives and oxirane-containing molecules. Examples include:
- Methyl N-{[(2S,3S)-3-(propylcarbamoyl)-2-oxiranyl]carbonyl}-L-isoleucyl-L-prolinate
- L-Proline, N-{[(2S,3S)-3-[(propylamino)carbonyl]-2-oxiranyl]carbonyl}-L-isoleucyl-, methyl ester
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H31N3O6 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 1-[(2S,3S)-3-methyl-2-[[(2S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12?,13-,14?,15-/m0/s1 |
InChI Key |
XGWSRLSPWIEMLQ-UHKNOIMOSA-N |
Isomeric SMILES |
CCCNC(=O)C1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCCC2C(=O)OC |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC |
Origin of Product |
United States |
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